

A Comparative Guide to Indole-2-Carboxylate Derivatives in Drug Discovery

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Compound of Interest

Compound Name: ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

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The indole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a wide array of biological activities. Among its many variations, the indole-2-carboxylate and its amide derivatives have emerged as a particularly versatile framework for the development of novel therapeutic agents. This guide provides a comparative analysis of indole-2-carboxylate derivatives across several key therapeutic areas, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers in drug discovery.

Antiviral Activity: HIV-1 Integrase Inhibition

Indole-2-carboxylic acid has been identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2] These inhibitors function by chelating two Mg^{2+} ions within the active site of the integrase enzyme, a crucial component in the viral life cycle.[1][2] Structural optimization of this core has led to derivatives with significantly enhanced potency.

Data Presentation: Comparative Inhibitory Activity

A comparative study highlights the optimization of a parent compound (Compound 3) into more potent derivatives.[1] Modifications at the C3 and C6 positions of the indole core were found to be critical for improving inhibitory activity against HIV-1 integrase.[1][2]

Compound ID	Modifications	Integrase IC ₅₀ (μM)	Cytotoxicity CC ₅₀ (μM, MT-4 cells)	Ref.
3	Parent Scaffold	>10	>80	[1]
15	C3: p-trifluorophenyl long-chain	1.30	>80	[1]
18	C3: o-fluorophenyl long-chain	1.05	>29.3	[1]
20a	C3: (2-fluorobenzyl)oxy methyl, C6: (3-fluoro-4-methoxyphenyl)amino	0.13	>80	[1][2]

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.

Structure-Activity Relationship (SAR) Summary:

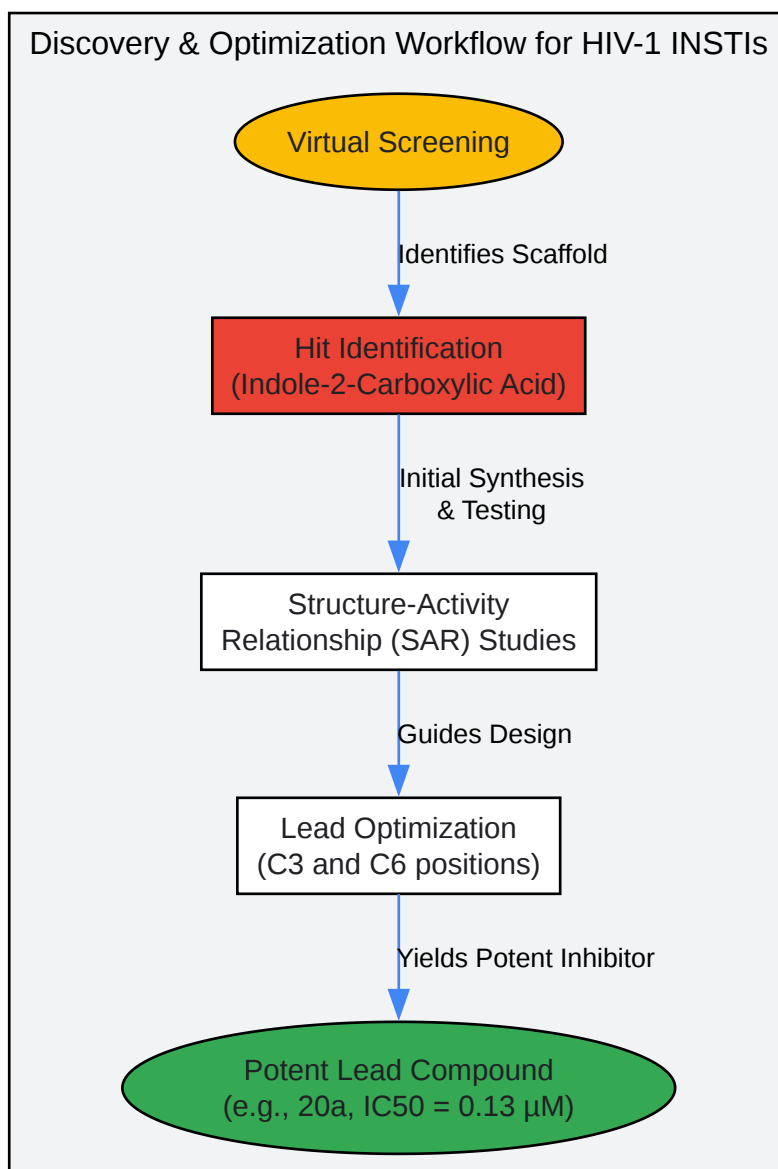
- The C2-carboxyl group and the indole core are essential for chelating Mg²⁺ ions in the integrase active site.[1][2]
- Introducing a long branch at the C3 position of the indole core enhances interaction with a hydrophobic cavity near the active site, significantly boosting inhibitory activity.[1][3]
- Adding a C6-halogenated benzene ring can further increase inhibitory potency.[1][4]

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay: The inhibitory effects of the compounds on the strand transfer activity of HIV-1 integrase were evaluated using a kit-based assay. The protocol involves the following steps:

- Coating: A 96-well plate is coated with a donor DNA substrate.
- Reaction Mixture: A solution containing the HIV-1 integrase enzyme, the test compound (at various concentrations), and the acceptor DNA substrate is prepared in a reaction buffer.
- Incubation: The reaction mixture is added to the coated plate and incubated to allow the strand transfer reaction to proceed.
- Washing: The plate is washed to remove unreacted components.
- Detection: An antibody specific to the digoxigenin-labeled acceptor DNA is added, followed by a peroxidase-conjugated secondary antibody.
- Quantification: A peroxidase substrate (e.g., TMB) is added, and the resulting colorimetric signal is measured with a plate reader. The IC_{50} value is calculated by plotting the percentage of inhibition against the compound concentration.^[1]

Visualization: Drug Discovery Workflow



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Caption: Workflow for the discovery and optimization of indole-2-carboxylic acid-based HIV-1 INSTIs.

Anticancer Activity: Multi-Target Kinase Inhibition

Indole-2-carboxamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[5][6] Many of these compounds function as multi-target inhibitors, targeting key protein kinases involved in cancer cell proliferation and survival, such as

Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[5][6][7]

Data Presentation: Comparative Antiproliferative and Kinase Inhibitory Activity

The following table compares the activity of several indole-2-carboxamide derivatives against cancer cell lines and specific kinase targets. Erlotinib and Doxorubicin are included as reference compounds.

Compound ID	Modifications	Mean GI ₅₀ (μM, 4 cell lines)[6]	EGFR IC ₅₀ (nM)[5][6]	CDK2 IC ₅₀ (nM)[6]	BRAFV600E IC ₅₀ (nM)[5]
Va	5-Cl, 3-H, N-linked to 5-Cl-indole	0.026[5]	71[5]	-	77[5]
5e	5-Cl, 3-Me, N-phenethyl-4-(2-methylpyrrolidin-1-yl)	0.95[6]	93[6]	13[6]	-
5h	5,7-diCl, 3-Me, N-phenethyl-4-(pyrrolidin-1-yl)	1.10[6]	118[6]	11[6]	-
Erlotinib	Reference Drug	0.033[5]	80[5]	-	60[5]
Doxorubicin	Reference Drug	1.10[6]	-	-	-

GI₅₀: Half-maximal growth inhibition. IC₅₀: Half-maximal inhibitory concentration.

Structure-Activity Relationship (SAR) Summary:

- For antiproliferative action, an N-phenethyl carboxamide structure appears important.[6]
- The presence of a second indole or benzofuran moiety can significantly enhance potency.[5]
- Substitutions on the indole ring, such as halogens at the C5 and C7 positions, and small alkyl groups at the C3 position, influence activity against specific kinases.[5][6]

Experimental Protocols

MTT Cell Viability Assay: This assay measures the metabolic activity of cells as an indicator of cell viability.

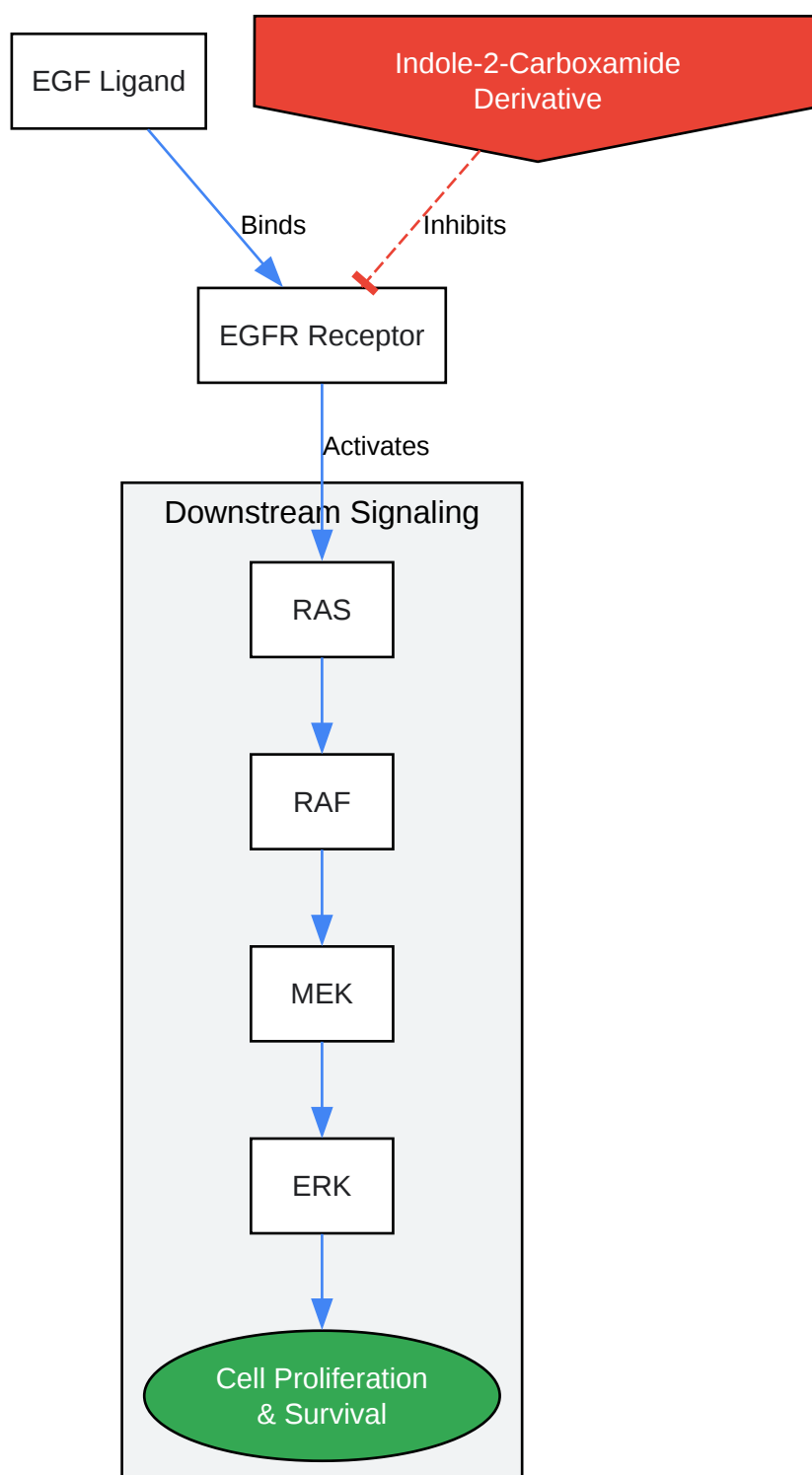
- **Cell Seeding:** Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to attach overnight.
- **Compound Treatment:** Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
- **Measurement:** The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI₅₀ is calculated from the dose-response curve.[6][8]

EGFR Kinase Assay: This assay quantifies the ability of a compound to inhibit the tyrosine kinase (TK) activity of EGFR.

- **Reaction Setup:** The reaction is performed in a kinase buffer containing recombinant human EGFR, a substrate peptide (e.g., Poly(Glu,Tyr) 4:1), and ATP.
- **Inhibition:** Test compounds are added at various concentrations.

- Initiation and Incubation: The kinase reaction is initiated by adding ATP and incubated at room temperature.
- Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific anti-phosphotyrosine antibody.
- Analysis: The IC_{50} value is determined by measuring the reduction in kinase activity at different compound concentrations.[\[5\]](#)[\[6\]](#)

Visualization: Simplified EGFR Signaling Pathway



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Caption: Inhibition of the EGFR signaling pathway by indole-2-carboxamide derivatives.

Anti-inflammatory Activity

Derivatives of indole-2-carboxamide have been investigated for their ability to modulate inflammatory responses.[9] Studies show they can effectively inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[9][10]

Data Presentation: Comparative Anti-inflammatory Activity

The following compounds were evaluated for their ability to inhibit the production of TNF- α and IL-6 in LPS-stimulated RAW 264.7 macrophages.

Compound ID	Modifications	TNF- α Inhibition (%) at 10 μ M	IL-6 Inhibition (%) at 10 μ M	Ref.
14f	5-F, 3-Et, N-(3-pyridylmethyl)	75.3	68.4	[9]
14g	5-F, 3-Et, N-(4-pyridylmethyl)	78.1	71.2	[9]

Structure-Activity Relationship (SAR) Summary:

- The presence and position of substituents on the N-linked group are crucial for anti-inflammatory activity. For instance, compounds with pyridylmethyl groups (14f, 14g) showed high efficacy.[9]
- In vivo studies confirmed that compounds 14f and 14g could reduce LPS-induced pulmonary inflammation in mice, highlighting their therapeutic potential.[9][11]

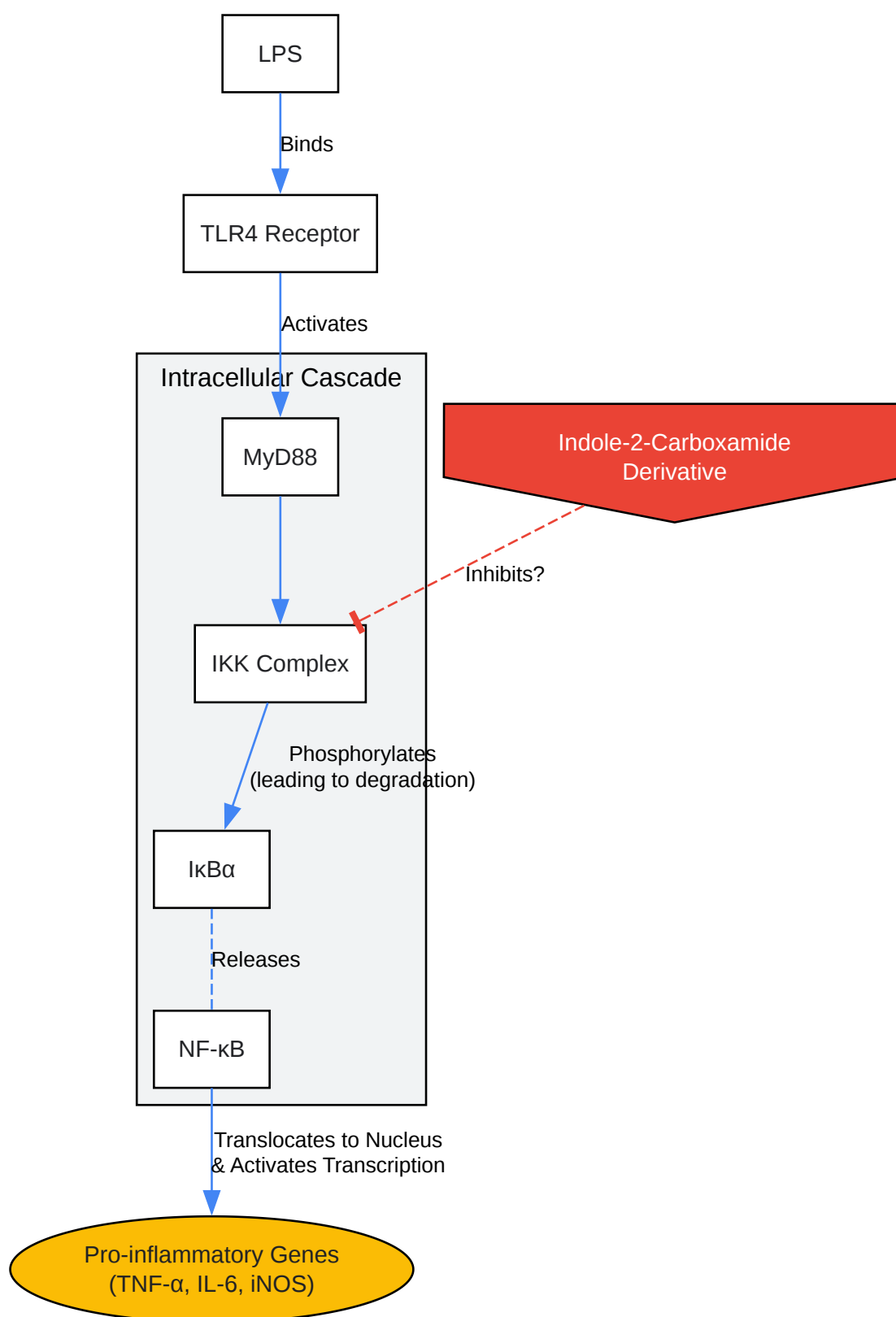
Experimental Protocols

Measurement of NO, TNF- α , and IL-6 Production:

- Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

- Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
- Stimulation: Cells are stimulated with LPS (e.g., 1 $\mu\text{g/mL}$) to induce an inflammatory response and incubated for 24 hours.
- NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
- Cytokine Measurement (ELISA): The concentrations of TNF- α and IL-6 in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[\[9\]](#)[\[12\]](#)

Visualization: LPS-Induced NF- κ B Signaling Pathway



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Caption: Potential inhibition of the NF- κ B inflammatory pathway by indole-2-carboxamide derivatives.

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